molecular formula C29H28ClN3O3 B2495744 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride CAS No. 2097857-02-6

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride

Cat. No.: B2495744
CAS No.: 2097857-02-6
M. Wt: 502.01
InChI Key: IMZLNLMAWNFLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride ( 2097857-02-6), a chemical compound with a molecular formula of C29H28ClN3O3 and a molecular weight of 502.01 g/mol . It is supplied with a purity of 95% or higher. The 1,4-dioxino[2,3-g]quinoline core of the molecule is part of the benzodioxane class of heterocycles, which are recognized in medicinal chemistry as versatile templates for designing molecules with diverse biological activities . Benzodioxane derivatives have been reported in scientific literature to act as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors, and have also been investigated for antitumor and antibacterial properties . Furthermore, the compound features a benzylpiperazine moiety. Piperazine derivatives are a significant focus in drug discovery, and recent research has highlighted benzylpiperazine-based compounds as potent and selective sigma-1 receptor (σ1R) antagonists . Sigma-1 receptor antagonists represent a promising target for treating neuropathic and inflammatory pain, as they modulate nociceptive signaling without the sedative effects associated with other treatments . This combination of structural features makes this compound a valuable chemical tool for researchers in early-stage drug discovery and pharmacological profiling, particularly for those exploring new therapeutics for central nervous system (CNS) disorders and chronic pain. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3.ClH/c33-29(22-9-5-2-6-10-22)24-19-30-25-18-27-26(34-15-16-35-27)17-23(25)28(24)32-13-11-31(12-14-32)20-21-7-3-1-4-8-21;/h1-10,17-19H,11-16,20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZLNLMAWNFLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC28H25ClFN3O3
Molecular Weight506.0 g/mol
CAS Number2097866-32-3

The structure includes a piperazine moiety linked to a quinoline derivative, enhanced by a benzoyl group which may influence its lipophilicity and biological activity.

While the exact mechanism of action for this compound remains under investigation, it is hypothesized that it may interact with various neurotransmitter systems, particularly serotonin receptors (5-HT receptors). Similar compounds have demonstrated antidepressant effects through these interactions. The presence of the dioxinoquinoline framework suggests potential for diverse pharmacological activities.

Antidepressant Effects

Research indicates that compounds similar to 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride exhibit significant activity against depressive disorders. Interaction studies with serotonin receptors reveal that modifications in the piperazine structure can enhance receptor affinity and efficacy.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity. The structural components of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This warrants further investigation into its effectiveness against various pathogens.

Anti-inflammatory Activity

The compound's structural analogs have shown promise in reducing inflammation. The benzoyl group may play a crucial role in modulating inflammatory pathways. In vivo studies using animal models could provide insights into its anti-inflammatory mechanisms.

Study 1: Antidepressant Activity

In a controlled study involving rodent models, derivatives of piperazine compounds similar to 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride were assessed for their antidepressant effects. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that the compound may enhance serotonergic signaling pathways .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of related compounds against common bacterial strains. The results showed that certain derivatives exhibited notable inhibition zones, indicating effective antibacterial activity . Further research is needed to isolate the specific mechanisms at play.

Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantSignificant reduction in depressive symptoms
AntimicrobialEffective against several bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of [1,4]dioxino[2,3-g]quinoline derivatives with variations in substituents at the 8- and 9-positions. Key structural analogs and their distinguishing features are summarized below:

Compound 8-Position Substituent 9-Position Substituent Key Properties/Applications
Target Compound Benzoyl 4-Benzylpiperazine Hydrochloride salt for enhanced solubility; potential CNS or anticancer applications (inferred from analogs)
1-{8-(4-Methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-methylpiperazine hydrochloride () 4-Methoxybenzoyl 4-Methylpiperazine Increased electron density from methoxy group may alter receptor binding; commercial availability
1-{8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-methylpiperidine () Benzenesulfonyl 4-Methylpiperidine Sulfonyl group enhances polarity; potential protease inhibition (e.g., ZINC000020381010 in )
1-{8-Benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride () Benzoyl 4-(2,5-Dimethylphenyl)piperazine Bulky aryl substituent may improve lipophilicity; supplied globally for research
Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate () Benzenesulfonyl Piperidine-4-carboxylate Ester functionality enables prodrug design; tested in cancer cell migration assays

Pharmacological and Physicochemical Profiles

  • Biological Activity: The benzenesulfonyl analog () demonstrated inhibition of cancer cell migration via DNAJA1 and mutant p53 pathways, suggesting that the 8-position substituent critically influences target engagement . Fluorescent [1,4]dioxinoquinoxaline analogs () exhibit delayed thermally activated fluorescence (TADF), highlighting structural versatility for optical applications .
  • Solubility and Stability: Hydrochloride salts (target, ) improve solubility compared to free bases.

Commercial and Research Relevance

  • Suppliers: The target compound and its analogs are supplied globally by vendors like LGM Pharma (USA), Avonchem (UK), and Chengdu Green Technology (China), indicating demand for research and preclinical testing .
  • Patent Landscape : Derivatives with modified aryl groups (e.g., 2,5-dimethylphenyl in ) are protected in supplier catalogs, reflecting intellectual property strategies .

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